molecular formula C7H12ClNO2 B15300897 6-Ethynyl-1,4-dioxepan-6-amine hydrochloride

6-Ethynyl-1,4-dioxepan-6-amine hydrochloride

Cat. No.: B15300897
M. Wt: 177.63 g/mol
InChI Key: MXNXHQIPQSNVLR-UHFFFAOYSA-N
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Description

6-Ethynyl-1,4-dioxepan-6-amine hydrochloride is a chemical compound that belongs to the family of heterocyclic compounds containing a 1,4-dioxepane skeleton. It has the molecular formula C7H12ClNO2 and a molecular weight of 177.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-1,4-dioxepan-6-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield carboxylic acids or ketones, while substitution reactions involving the amine group could produce a variety of substituted amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethynyl-1,4-dioxepan-6-amine hydrochloride would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound’s effects could be mediated through pathways involving these targets, leading to changes in cellular processes or biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxepane: A simpler analog without the ethynyl and amine groups.

    6-Ethynyl-1,4-dioxane: Similar structure but with a different ring system.

    6-Amino-1,4-dioxepane: Lacks the ethynyl group but contains the amine functionality.

Uniqueness

6-Ethynyl-1,4-dioxepan-6-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups on the 1,4-dioxepane ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-ethynyl-1,4-dioxepan-6-amine;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-2-7(8)5-9-3-4-10-6-7;/h1H,3-6,8H2;1H

InChI Key

MXNXHQIPQSNVLR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(COCCOC1)N.Cl

Origin of Product

United States

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